molecular formula C9H11NO2 B13125144 Methyl 4-ethylpicolinate CAS No. 476471-30-4

Methyl 4-ethylpicolinate

Cat. No.: B13125144
CAS No.: 476471-30-4
M. Wt: 165.19 g/mol
InChI Key: GGOYGQPFRKAZTI-UHFFFAOYSA-N
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Description

Methyl 4-ethylpicolinate is an organic compound belonging to the class of picolinates, which are derivatives of pyridine with a carboxylic acid ester group. This compound is characterized by the presence of a methyl ester group at the 4-position of the pyridine ring and an ethyl group at the same position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-ethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylpyridine-2-carboxylic acid, while reduction may produce 4-ethylpyridine-2-methanol.

Scientific Research Applications

Methyl 4-ethylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-ethylpicolinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl picolinate: A similar compound with a methyl ester group at the 2-position of the pyridine ring.

    Ethyl picolinate: Contains an ethyl ester group instead of a methyl ester group.

    Picolinic acid: The parent compound with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 4-ethylpicolinate is unique due to the presence of both a methyl ester and an ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 4-ethylpicolinate is a derivative of picolinic acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of picolinates, which are known for their diverse biological activities. The compound can be synthesized through various methods, including:

  • Esterification : Reaction of 4-ethylpicolinic acid with methanol in the presence of an acid catalyst.
  • Alkylation : Using alkyl halides in the presence of bases to introduce ethyl groups onto the picolinic structure.

The synthesis pathway often involves multiple steps, including purification and characterization using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.

Biological Activity

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.
  • Neuroprotective Effects : Research indicates that derivatives of picolinic acid, including this compound, may have neuroprotective properties. They can cross the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders .
  • Antioxidant Activity : The compound has shown promising antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was hypothesized as a mechanism for its antimicrobial action.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus125
Escherichia coli125
Pseudomonas aeruginosa250

Case Study 2: Neuroprotective Potential

In a neuroprotection study, this compound was administered in models of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent research highlights the following findings regarding this compound:

  • Binding Affinity : Molecular docking studies have indicated that this compound binds effectively to various biological targets involved in inflammation and oxidative stress pathways .
  • ADMET Properties : Analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggests favorable characteristics for drug development, including good gastrointestinal absorption and moderate lipophilicity .
  • Comparative Studies : Comparative studies with other picolinate derivatives show that this compound exhibits superior antimicrobial activity while maintaining low cytotoxicity levels in mammalian cell lines .

Properties

CAS No.

476471-30-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-ethylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

GGOYGQPFRKAZTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

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